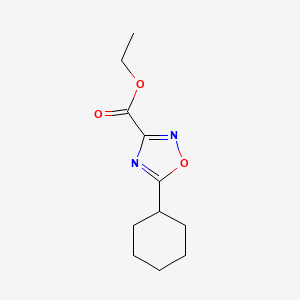

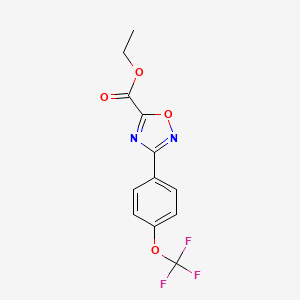

![molecular formula C17H16N2O5S B2817124 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 921916-34-9](/img/structure/B2817124.png)

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a compound that has been identified as a small molecule ABA mimic (AM1) that acts as a potent activator of multiple members of the family of ABA receptors . It has been used in research to help plants overcome abiotic stresses such as drought, cold, and soil salinity .

Scientific Research Applications

Pharmacological Evaluation and Synthesis

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide and its derivatives have been synthesized and evaluated for their pharmacological properties. These compounds, characterized by spectroscopic techniques such as FT-IR, Nuclear Magnetic Resonance (1H-NMR), and Mass Spectrometry (MS), have been found to demonstrate moderate activity against enzymes like butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) but promisingly good activity against the lipoxygenase enzyme. Additionally, antimicrobial and hemolytic activities of these sulfonamides were probed, confirming proficient antimicrobial activities against a panel of bacterial and fungal species. Computational docking against enzymes (LOX, BChE, AChE) highlighted the importance of sulfonamides in enzyme inhibition (Irshad, 2018).

Enzyme Inhibitory Potential

Studies on new sulfonamides having benzodioxane and acetamide moieties aimed to investigate their enzyme inhibitory potential. The synthesized compounds exhibited substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase (AChE), with in silico molecular docking results consistent with in vitro enzyme inhibition data (Abbasi et al., 2019).

Antibacterial Potential and Biological Screening

The N-substituted sulfonamides bearing benzodioxane moiety have shown significant anti-bacterial potential against various Gram-negative and Gram-positive strains. These compounds were synthesized and characterized, and their interaction with different enzymes and bacterial strains was studied. The synthesized compounds were good inhibitors of lipoxygenase and moderate inhibitors of enzymes like AChE, BChE, and α-glucosidase. Compounds were also found to be good antibacterial agents (Abbasi et al., 2016).

Mechanism of Action

properties

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S/c20-17-6-1-11-9-12(2-4-14(11)18-17)19-25(21,22)13-3-5-15-16(10-13)24-8-7-23-15/h2-5,9-10,19H,1,6-8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZELDVFZZQHOMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

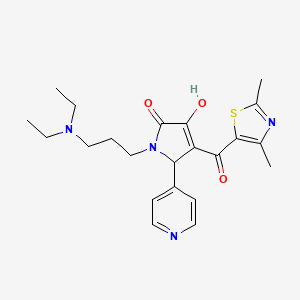

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide](/img/structure/B2817043.png)

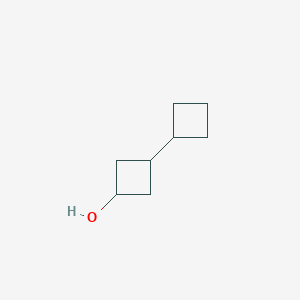

![(2E)-3-(furan-2-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide](/img/structure/B2817045.png)

![N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methy lcarboxamide](/img/structure/B2817048.png)

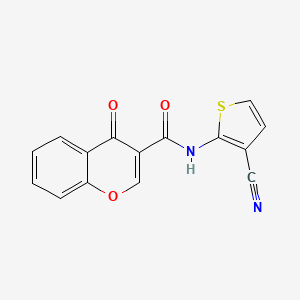

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)acetamide](/img/structure/B2817054.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2817057.png)

![6-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2817060.png)

![N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2817061.png)

![3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2817062.png)